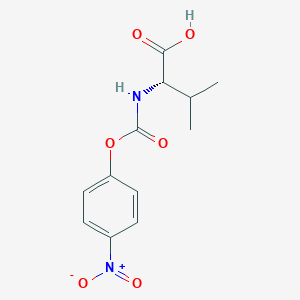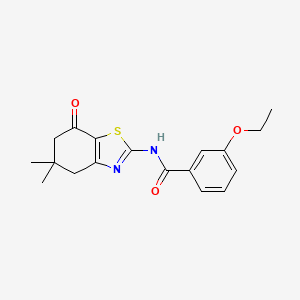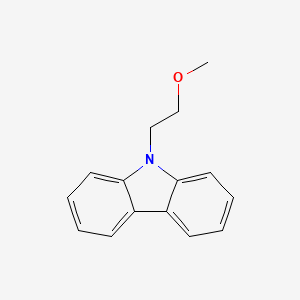
N-(4-Nitrophenoxycarbonyl)valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrophenoxycarbonyl)valine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and applications. It is a derivative of valine, an essential amino acid, and features a nitrophenyl group attached to the valine molecule. This compound is often used in the synthesis of other complex molecules and has applications in chiral derivatization and high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenoxycarbonyl)valine typically involves the reaction of valine with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The reaction conditions usually involve maintaining the temperature at around room temperature to slightly elevated temperatures to ensure the completion of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenoxycarbonyl)valine undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield valine and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Triethylamine: Used as a base in the synthesis.
Tetrahydrofuran (THF): Common solvent for the reaction.
Hydrogen Gas and Catalyst: For reduction reactions.
Major Products Formed
Valine: Upon hydrolysis.
4-Nitrophenol: Upon hydrolysis.
4-Aminophenoxycarbonylvaline: Upon reduction of the nitro group.
Scientific Research Applications
N-(4-Nitrophenoxycarbonyl)valine has several applications in scientific research:
Chiral Derivatization: Used as a chiral derivatizing agent for the separation of enantiomers in HPLC.
Amino Acid Analysis: Employed in the analysis of amino acids and their derivatives.
Peptide Synthesis: Utilized in the synthesis of peptides and other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenoxycarbonyl)valine primarily involves its role as a derivatizing agent. It reacts with amino groups in molecules to form stable derivatives that can be easily separated and analyzed using chromatographic techniques. The nitrophenyl group enhances the detection sensitivity due to its strong absorbance in the UV region .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenoxycarbonyl)phenylalanine: Another chiral derivatizing agent used in similar applications.
N-(4-Nitrophenoxycarbonyl)leucine: Used for the derivatization of leucine and its analogs.
Uniqueness
N-(4-Nitrophenoxycarbonyl)valine is unique due to its specific interaction with valine residues, making it particularly useful in the analysis and separation of valine-containing compounds. Its strong UV absorbance also makes it a preferred choice for sensitive detection in HPLC applications .
Properties
CAS No. |
188789-98-2 |
|---|---|
Molecular Formula |
C12H14N2O6 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(4-nitrophenoxy)carbonylamino]butanoic acid |
InChI |
InChI=1S/C12H14N2O6/c1-7(2)10(11(15)16)13-12(17)20-9-5-3-8(4-6-9)14(18)19/h3-7,10H,1-2H3,(H,13,17)(H,15,16)/t10-/m0/s1 |
InChI Key |
GOSUVKUKGNKEKH-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)



![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B15166738.png)

![1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one](/img/structure/B15166754.png)
![4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine](/img/structure/B15166765.png)
![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)
